molecular formula C24H14 B048562 Naphtho[2,3-k]fluoranthene CAS No. 207-18-1

Naphtho[2,3-k]fluoranthene

Cat. No. B048562
CAS RN: 207-18-1
M. Wt: 302.4 g/mol
InChI Key: UFZAKNUHTLXSMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Naphtho[2,3-k]fluoranthene and its derivatives has been explored through various methods, including palladium-catalyzed reactions and cyclodehydrogenation processes. For instance, palladium sulphide on barium carbonate acts as a catalyst for dehydrogenation and cycloisomerisation, facilitating the synthesis of benzo[b]naphtho[2,1-j]fluoranthene and related compounds (Crawford & Supanekar, 1970). Additionally, a three-step method involving Pd-catalyzed inter- and intramolecular C-H arylation has been developed to synthesize various fluoranthenes, highlighting the adaptability of synthesis techniques to produce this compound and its derivatives (Yamaguchi et al., 2016).

Molecular Structure Analysis

The molecular structure of Naphtho[2,3-k]fluoranthene has been analyzed through X-ray and neutron diffraction, revealing its non-alternant hydrocarbon nature with a slight deviation from planarity in its structure. This deviation corresponds roughly to a naphthalene moiety linked by single bonds to a benzene ring (Hazell, Jones, & Sowden, 1977).

Chemical Reactions and Properties

Naphtho[2,3-k]fluoranthene's reactivity and chemical properties have been studied through its interactions and transformations. For instance, its complexation with metals like chromium has been analyzed, showing the formation of isomeric complexes and haptotropic shifts, which indicate the compound's reactivity and potential for forming diverse chemical structures (Oprunenko et al., 2002).

Physical Properties Analysis

The physical properties, including solubility and fluorescence lifetime, have been studied to understand its behavior in various environments. The solubility of Naphtho[2,3-k]fluoranthene can be significantly enhanced by complex formation with hydroxypropyl β-cyclodextrin oligomers, suggesting potential applications in bioremediation and pollutant removal systems (Park et al., 2018).

Chemical Properties Analysis

The chemical properties, particularly the interaction with dissolved humic substances, highlight its environmental relevance. The binding of Naphtho[2,3-k]fluoranthene to humic substances can significantly influence its fate and behavior in natural systems, as indicated by fluorescence quenching and lifetime measurements (Chen et al., 1994).

Scientific Research Applications

  • Optoelectronic Materials and Toxicological Assessment : A study synthesized a library of polycyclic aromatic hydrocarbons (PAHs), including naphtho-fluoranthene derivatives. These compounds show promise for use in optoelectronic materials and can be standardized for toxicological assessment (Mohammad-Pour et al., 2018).

  • Bioremediation : Hydroxypropyl β-Cyclodextrin Oligomer (HP--CD-ol) enhances the solubility of fluoranthene, suggesting its potential as a solubilizer in bioremediation systems for PAH removal (Park et al., 2018).

  • Environmental Behavior Studies : Research has shown that the fluorescence lifetimes of fluoranthene in dissolved humic acid solutions do not shorten significantly with increasing humic acid concentrations. This indicates that their binding with humic acids does not greatly impact their behavior in natural systems (Chen et al., 1994).

  • Biodegradation by Microorganisms : A strain of Pseudomonas paucimobilis can utilize fluoranthene as a sole carbon and energy source. This discovery opens avenues for developing novel biodegradation systems for structurally complex or low-solubility compounds (Mueller et al., 1990).

  • Metal π Complex Formation : A study demonstrated the formation of isomeric complexes when fluoranthene reacts with Cr(CO)3Py3/BF3OEt2. This reaction is significant in understanding the stability and behavior of metal π complexes (Oprunenko et al., 2002).

  • Chemical Synthesis and Analysis : A study developed a three-step synthetic method for fluoranthenes, using Pd-catalyzed inter- and intramolecular C-H arylation. This method provides high site selectivity for intramolecular C-H arylation, important for synthesizing specific fluoranthene derivatives (Yamaguchi et al., 2016).

  • Environmental and Ecotoxicology Studies : Mycobacterium sp. JS14 has been found to degrade fluoranthene in soil through multiple pathways. The identification of 25 associated proteins suggests potential applications in environmental bioremediation (Lee et al., 2007).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

hexacyclo[14.7.1.02,15.04,13.06,11.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-6-17-12-19-14-23-21-10-4-8-15-7-3-9-20(24(15)21)22(23)13-18(19)11-16(17)5-1/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZAKNUHTLXSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C4C5=CC=CC6=C5C(=CC=C6)C4=CC3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873921
Record name Naphtho[2,3-k]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[2,3-k]fluoranthene

CAS RN

207-18-1
Record name Naphtho(2,3-k)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho[2,3-k]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
G Grimmer, J Jacob, G Dettbarn, KW Naujack - Fresenius' Z. Anal. Chem.; …, 1985 - osti.gov
Since the carcinogenic effect of emissions from hard coal briquet-fired furnaces is almost entirely caused by polycyclic aromatic compounds (PAC) with more than three rings, the …
Number of citations: 99 www.osti.gov
S Thomas, MJ Wornat - International Journal of Environmental and …, 2008 - Taylor & Francis
Polycyclic aromatic hydrocarbons (PAH) of the C 24 H 14 isomer class, some of which are potent mutagens and carcinogens, are produced during the burning of solid fuels. For a …
Number of citations: 14 www.tandfonline.com
JL Durant, AL Lafleur, WF Busby Jr… - … /Genetic Toxicology and …, 1999 - Elsevier
Relatively little is known about the mutagenicity of C 24 H 14 PAH, a diverse group of five- and six-ring PAH, some of which are present at trace levels in the environment. To better …
Number of citations: 130 www.sciencedirect.com
W Schmidt, G Grimmer, J Jacob, G Dettbarn… - Fresenius' Zeitschrift für …, 1987 - Springer
The emission condensate from hard-coal fired residential furnaces contains a number of PAH's of mass numbers 300 and 302 which have earlier been shown to be carcinogenic upon …
Number of citations: 0 link.springer.com
H Matsushita, Y Esumi, K Yamada - Japan Analyst, 1970 - hero.epa.gov
This paper presents a method for the identification of polynuclear hydrocarbons in particulates suspending in urban air. The method consists of collection of suspended particulates by Hi…
Number of citations: 8 hero.epa.gov
ND Marsh, MJ Wornat - The Journal of Physical Chemistry A, 2004 - ACS Publications
Previous studies of polycyclic aromatic hydrocarbons (PAH) from a variety of combustion and pyrolysis systems have shown that certain aspects of the PAH product distribution, such as …
Number of citations: 9 pubs.acs.org
CH Marvin, BE McCarry, JA Lundrigan… - Science of the total …, 1999 - Elsevier
Bioassay-directed fractionation was used to characterise genotoxic polycyclic aromatic hydrocarbons (PAH) of molecular mass 302 amu in organic solvent extracts of coal tar-…
Number of citations: 42 www.sciencedirect.com
MJ Wornat, AF Sarofim, AL Lafleur - Symposium (International) on …, 1992 - Elsevier
In order to understand the pyrolytic transformations of coal-derived polycyclic aromatic compounds (PAC), we have pyrolyzed anthracene in argon at temperatures of 1200 to 1500 K in …
Number of citations: 57 www.sciencedirect.com
JL Durant, AL Lafleur, EF Plummer… - Environmental …, 1998 - ACS Publications
While it is known that urban airborne particles typically contain trace levels of bacterial mutagens and rodent carcinogens, little work has been done to identify chemicals in such …
Number of citations: 162 pubs.acs.org
SA Wise, A Deissler, LC Sander - Polycyclic Aromatic Compounds, 1993 - Taylor & Francis
Polycyclic aromatic hydrocarbons (PAHs) of molecular weight (MW) 278 (dibenzanthracene isomers) and 302 (dibenzopyrene/dibenzofluoranthene isomers) are seldom measured in …
Number of citations: 65 www.tandfonline.com

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